4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride
Overview
Description
Preparation Methods
The preparation of 4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride involves synthetic routes that typically include the reaction of benzenesulfonyl chloride with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and anhydrous environments to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can potentially undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar compounds to 4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride include other sulfonyl chlorides and acyl chlorides. These compounds share similar reactivity patterns but differ in their specific functional groups and applications . For example:
Benzenesulfonyl chloride: Similar in structure but lacks the 2,2-dimethylpropanoyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and utility in various research and industrial applications .
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWNBRWXMIKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438191-85-6 | |
Record name | 4-(2,2-dimethylpropanamido)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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